7.1. Enhancing Salt Tolerance in Plants: Ascorbic acid and calcium, applied individually or in combination, can improve plant tolerance to salt stress. [, , , , , , , , , , , , ] This beneficial effect likely stems from a combination of factors, including:
7.2. Improving Postharvest Quality of Fruits and Vegetables: Calcium salts, particularly calcium chloride, can enhance the firmness and shelf life of fruits and vegetables by strengthening cell walls and delaying senescence. [] Ascorbic acid, with its antioxidant properties, can further contribute to preserving the quality of stored produce by preventing browning and nutrient loss. []
7.3. Enhancing Immune Function in Animals: Ascorbic acid plays a vital role in supporting immune function in animals, including fish. [] While the specific role of ascorbic acid calcium salt in this context is not explored in the provided abstracts, its potential application in boosting immune responses, particularly under stress conditions, warrants further investigation.
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